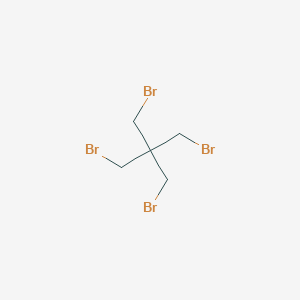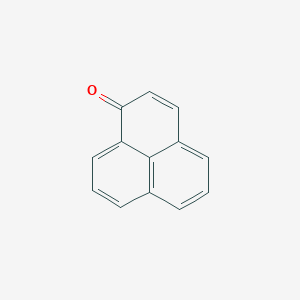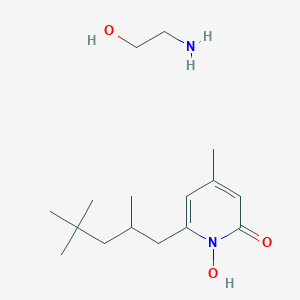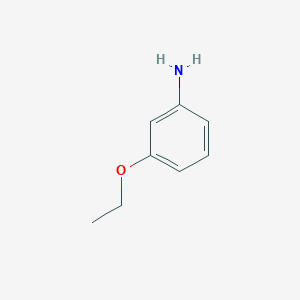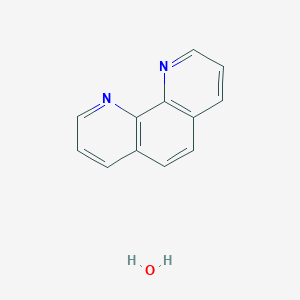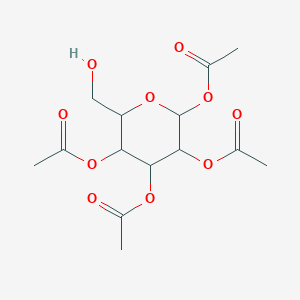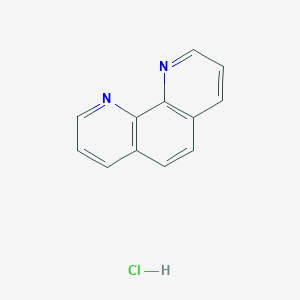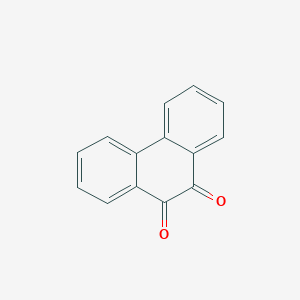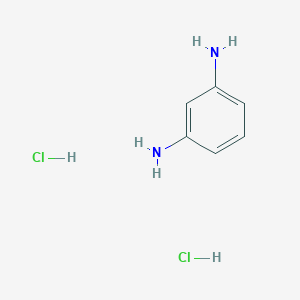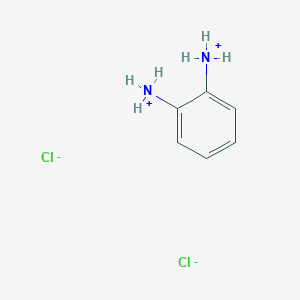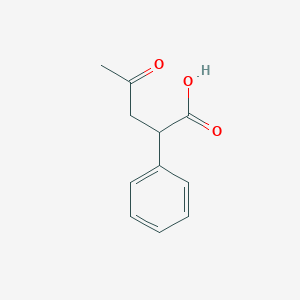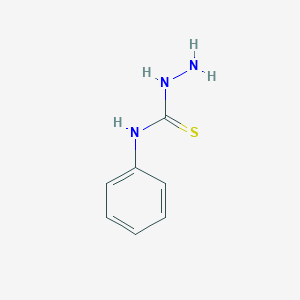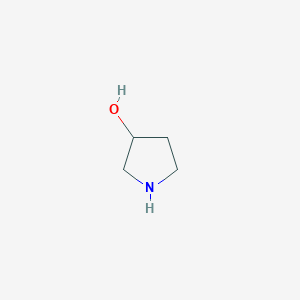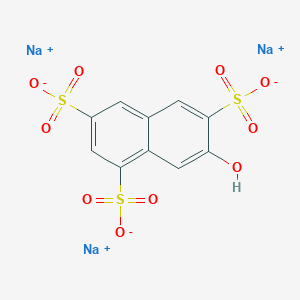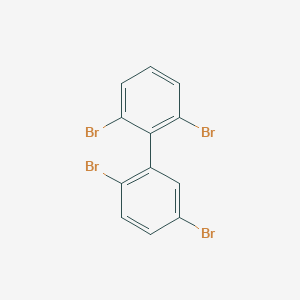
2,2',5,6'-Tetrabromobiphenyl
Übersicht
Beschreibung
2,2',5,6'-Tetrabromobiphenyl is a brominated biphenyl, a class of compounds known for their use as flame retardants. These compounds can be components of commercial mixtures such as FireMaster BP-6. The toxicity of similar compounds, such as 3,3',4,4'-tetrabromobiphenyl, has been studied, showing significant effects on the growth rate and organ health in rats, with no observed protective effects from antioxidants .
Synthesis Analysis
The synthesis of brominated biphenyls can involve halogenation reactions. For instance, 6-nitro-tetrafuroxano[b,d,b',d']biphenyl, a related compound, was synthesized from tetrahalogenobiphenyls (halogen = chloro, bromo) . Although the specific synthesis of 2,2',5,6'-Tetrabromobiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of brominated biphenyls is characterized by the presence of bromine atoms attached to the biphenyl rings. The structure of related compounds has been determined using techniques such as X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Brominated biphenyls can undergo various chemical reactions, including oxidative reactions and coupling with other molecules. For example, 2,2',6,6'-tetrahydroxybiphenyl undergoes annulation with bis(mesylate) to produce asymmetric desymmetrization products . These reactions can be used to create derivatives with specific chiral properties, which are valuable in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyls are influenced by the presence of bromine atoms. These compounds typically have high densities, as reported for 6-nitro-tetrafuroxano[b,d,b',d']biphenyl with a density of 1.80 g/cm³ . The introduction of bromine atoms can also affect the thermal stability and impact sensitivity of the compounds, as seen in the study of hexanitrobiphenyl derivatives .
Relevant Case Studies
A case study involving 3,3',4,4'-tetrabromobiphenyl, a compound similar to 2,2',5,6'-Tetrabromobiphenyl, demonstrated its potent induction of aryl hydrocarbon hydroxylase and associated toxicity in rats. This study highlighted the correlation between enzyme induction and the toxic effects of brominated biphenyls . Another case study on the synthesis and properties of hexanitrobiphenyl derivatives provided insights into the impact of amino groups on the stability of nitroaromatic compounds .
Wissenschaftliche Forschungsanwendungen
Mutagenicity Testing
- Application: Examination of mutagenic effects in mammalian cells.
- Key Findings: A study conducted by Kavanagh et al. (1985) tested the ability of Firemaster BP-6, a mixture containing polybrominated biphenyls including 2,2',5,6'-Tetrabromobiphenyl, to induce mutations in mammalian cells. No mutagenic effects were detected at the dose levels tested, suggesting non-genotoxic mechanisms in potential liver neoplasm promotion (Kavanagh et al., 1985).
Toxicity Studies
- Application: Investigating the toxicity and related biochemical effects.
- Key Findings: Research by Robertson et al. (1983) explored the toxic effects of 2,2',5,5'-Tetrabromobiphenyl in rats. The study found that unlike its structural analogs, it did not elicit observable toxic effects at the same dose, indicating a lower toxicity profile (Robertson et al., 1983).
Photodegradation Studies
- Application: Understanding the environmental degradation processes.
- Key Findings: A study conducted by Yu Gang (2008) examined the photodegradation of 2,2',5,5'-tetrabromobiphenyl under UV irradiation. It was found that its degradation followed pseudo-first-order kinetics, mainly through reductive debromination (Yu Gang, 2008).
Synthesis of Novel Compounds
- Application: Synthesis and study of new materials.
- Key Findings: Li et al. (2007) reported the synthesis of new ladder-type p-terphenyl derivatives using a method involving 2,2',5',2''-tetrabromo-p-terphenyl, demonstrating the utility of such brominated compounds in creating novel materials with interesting properties (Li et al., 2007).
Environmental Presence and Bioaccumulation
- Application: Identification in marine mammals and synthetic replication.
- Key Findings: Marsh et al. (2005) identified and quantified a novel compound, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl, in marine mammals, which is structurally related to 2,2',5,6'-Tetrabromobiphenyl. This highlights the environmental presence and potential bioaccumulation of such compounds (Marsh et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dibromo-2-(2,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYSCIEAFLSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074769 | |
| Record name | PBB 053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5,6'-Tetrabromobiphenyl | |
CAS RN |
60044-25-9 | |
| Record name | 2,2′,5,6′-Tetrabromo-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60044-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',5,6'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 053 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,6'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QB1542CLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



